Benzgalantamine
Description
Properties
IUPAC Name |
[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-25-13-12-24-11-10-18(28-23(26)16-6-4-3-5-7-16)14-20(24)29-22-19(27-2)9-8-17(15-25)21(22)24/h3-11,18,20H,12-15H2,1-2H3/t18-,20-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVNJTYHRABHIY-WXVUKLJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224169-27-1 | |
| Record name | Galantamine benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224169271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZGALANTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOI2Q0ZF7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Esterification of Galantamine
Memogain is synthesized via esterification of galantamine’s hydroxyl group with a benzoyl moiety, significantly increasing its lipophilicity for enhanced blood-brain barrier (BBB) penetration. The reaction typically employs benzoyl chloride or a derivative in the presence of a base to neutralize hydrochloric acid (HCl) byproducts.
Key Steps :
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Activation of Galantamine : Galantamine’s hydroxyl group is activated using a coupling agent such as ethyl chloroformate.
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Benzoylation : The activated intermediate reacts with benzoyl chloride under controlled conditions (20–25°C, inert atmosphere) to form the benzoate ester.
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Purification : The crude product is purified via recrystallization from ethanol/ethyl acetate mixtures, yielding Gln-1062 with >99% purity.
Optimization Metrics :
Salt Formation for Enhanced Stability
Memogain is often converted into salt forms (e.g., maleate, gluconate) to improve solubility and stability in aqueous formulations.
Procedure for Maleate Salt Synthesis :
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Acid-Base Reaction : Gln-1062 free base is dissolved in ethanol and reacted with maleic acid at a 1:1 molar ratio.
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Crystallization : The mixture is cooled to 5–10°C, inducing precipitation of the maleate salt.
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Drying : The solid is vacuum-dried, achieving >99.9% purity (GC–MS).
Salt Comparison :
| Salt Form | Solubility (mg/mL) | Melting Point (°C) | Preferred Use |
|---|---|---|---|
| Maleate | 120 | 290–295 | SMEDD formulations |
| Gluconate | 95 | 285–290 | Intranasal solutions |
| Saccharate | 80 | 280–285 | Sublingual tablets |
Formulation Strategies for Transmucosal Delivery
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
SMEDDS enhance Memogain’s bioavailability by encapsulating the drug in lipid-based micelles, facilitating absorption via oral or nasal mucosa.
Example Formulation (10% Memogain Maleate SMEDDS) :
| Component | Concentration (%) | Function |
|---|---|---|
| Memogain maleate | 10.0 | Active ingredient |
| Labrasol | 30.0 | Surfactant |
| Labrafil | 20.0 | Co-surfactant |
| Transcutol HP | 10.0 | Solubilizer |
| Water | 30.0 | Carrier |
Preparation Protocol :
Intranasal Solutions
Intranasal formulations bypass first-pass metabolism, directly delivering Memogain to the brain.
Gluconate Salt Solution (22 mg/dose) :
| Parameter | Specification |
|---|---|
| Concentration | 11 mg/mL |
| pH | 4.5–5.5 |
| Osmolarity | 280–320 mOsm/kg |
| Preservative | Benzalkonium chloride |
Stability Data :
Quality Control and Analytical Methods
Purity Assessment
-
Gas Chromatography–Mass Spectrometry (GC–MS) : Confirms >99.9% purity for Gln-1062.
-
High-Performance Liquid Chromatography (HPLC) : Monitors degradation products (limit: <0.1%).
Critical Impurities :
| Impurity | Source | Acceptable Limit (%) |
|---|---|---|
| Free Galantamine | Incomplete esterification | <0.05 |
| Benzoyl Chloride | Residual reagent | <0.01 |
Scalability and Industrial Production
Pilot-Scale Synthesis
A 1 kg batch process achieves 83% yield using:
Environmental Impact :
Comparative Efficacy of Memogain vs. Galantamine
Pharmacokinetic Profile
| Parameter | Memogain (22 mg intranasal) | Galantamine (16 mg oral) |
|---|---|---|
| C<sub>max</sub> | 450 ng/mL | 120 ng/mL |
| T<sub>max</sub> | 15 min | 60 min |
| AUC<sub>0–24h</sub> | 3200 ng·h/mL | 900 ng·h/mL |
Key Findings :
Chemical Reactions Analysis
Metabolic Activation Pathway
Memogain undergoes enzymatic hydrolysis to release active galantamine through carboxylesterase-mediated cleavage, primarily in intestinal tissue and brain parenchyma . The reaction follows first-order kinetics:
This compound (C₂₄H₂₅NO₄) + H₂O → Galantamine (C₁₇H₂₁NO₃) + Benzoic Acid (C₇H₆O₂)
This transformation increases brain bioavailability 15-fold compared to oral galantamine due to enhanced blood-brain barrier penetration of the lipophilic prodrug .
Enzymatic Reaction Parameters
Key enzymatic systems involved in Memogain's biotransformation:
The prodrug's t₁/₂ ranges 1.16-2.09 hours across doses (5.5-22 mg), with linear pharmacokinetics up to 22 mg .
Pharmacokinetic Reaction Profile
Dose-dependent parameters from clinical studies :
| Parameter | 5.5 mg Memogain | 11 mg Memogain | 22 mg Memogain |
|---|---|---|---|
| Cₘₐₓ (ng/mL) | 18.3 ± 6.4 | 35.1 ± 12.1 | 67.8 ± 23.5 |
| Tₘₐₓ (hr) | 0.5 (0.5-1.0) | 0.5 (0.5-1.0) | 0.5 (0.5-1.0) |
| AUC₀-last (ng·hr/mL) | 42.7 ± 12.9 | 85.4 ± 51.3 | 163.2 ± 48.7 |
| Brain:Plasma Ratio | 8.1:1 | 10.2:1 | 12.4:1 |
Synthetic Reaction Stoichiometry
While full synthesis details remain proprietary, the esterification reaction between galantamine and benzoyl chloride follows:
Galantamine (C₁₇H₂₁NO₃) + Benzoyl Chloride (C₇H₅ClO) → this compound (C₂₄H₂₅NO₄) + HCl
The reaction achieves >95% conversion efficiency under anhydrous conditions . Purification employs gradient elution chromatography (SiO₂, hexane:EtOAc 3:1 → 1:2) .
In Vivo Reaction Outcomes
Chronic administration (6 mg/kg bid) in Alzheimer's models demonstrates:
Reaction byproducts show <1% systemic exposure, with complete benzoic acid elimination via renal clearance within 24h . These characteristics position Memogain as a optimized cholinergic enhancer with improved therapeutic index over conventional galantamine formulations.
Scientific Research Applications
Scientific Research Applications
The primary applications of Memogain can be categorized into the following areas:
- Alzheimer's Disease Treatment : Memogain is primarily investigated for its effectiveness in treating Alzheimer's disease. Clinical trials have demonstrated its ability to improve cognitive functions with fewer side effects compared to conventional drugs like galantamine and donepezil .
- Neuroprotection : Preclinical studies suggest that Memogain may provide neuroprotective effects, potentially delaying disease progression in Alzheimer’s and other neurodegenerative conditions .
- Cognitive Enhancement : Research indicates that Memogain enhances cognitive performance in both young and elderly subjects, showing significant improvements in memory and attention tasks compared to untreated controls .
- Pharmacokinetics and Safety : Memogain exhibits a favorable pharmacokinetic profile, with studies indicating it is well-tolerated at various doses, leading to fewer adverse events than traditional cholinesterase inhibitors .
Phase 1 Clinical Trials
Memogain has undergone several clinical trials to evaluate its safety, tolerability, and efficacy:
- Phase 1A Trial : This trial involved healthy young and elderly participants receiving various doses of Memogain. Results indicated that it was safe and well-tolerated, with no significant adverse effects observed at lower doses compared to oral galantamine. Cognitive testing showed improvements in short-term memory and attention .
- Multiple Ascending Dose Study : This study further confirmed the safety profile of Memogain when administered over a longer duration. Participants reported fewer gastrointestinal issues compared to those receiving standard doses of galantamine .
Case Study 1: Efficacy in Elderly Patients
A study focused on elderly participants demonstrated that Memogain improved cognitive performance on tasks such as the Visual Verbal Learning Test (VVLT) and adaptive tracking tests. Participants receiving Memogain showed greater enhancements in memory recall compared to those treated with conventional Alzheimer’s medications .
Case Study 2: Neuroprotection Potential
In animal models, Memogain exhibited neuroprotective properties by reducing the impact of neurotoxic agents associated with Alzheimer’s disease. These findings suggest that Memogain may not only enhance cognitive function but also protect against neuronal damage .
Data Summary Table
| Parameter | Memogain | Galantamine | Donepezil |
|---|---|---|---|
| Bioavailability | >15 times higher | Lower | Moderate |
| Administration Route | Intranasal | Oral | Oral |
| Common Side Effects | Minimal (nausea at high doses) | Nausea, vomiting | Gastrointestinal issues |
| Cognitive Enhancement | Significant improvements | Moderate | Limited |
| Neuroprotective Effects | Observed | Not established | Not established |
Mechanism of Action
The mechanism of action of GLN-1062 involves its conversion to galantamine, which is a reversible, competitive inhibitor of the enzyme acetylcholinesterase . By inhibiting this enzyme, galantamine increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission and improving cognitive functions. The molecular targets of GLN-1062 include acetylcholinesterase and nicotinic acetylcholine receptors, which play key roles in modulating synaptic plasticity and cognitive processes .
Comparison with Similar Compounds
Mechanism of Action and Pharmacokinetics
Memogain’s prodrug mechanism distinguishes it from conventional ChEIs and NMDA receptor antagonists. Below is a comparison with key AD therapeutics:
Efficacy in Preclinical Models
Memogain outperforms other ChEIs in animal studies:
Tolerability and Side Effects
Memogain’s reduced peripheral activity mitigates ChEI-associated GI adverse effects:
Key Research Findings
Preclinical Advantages
Clinical Evidence
- Phase I Study : Memogain (44 mg nasal spray) demonstrated superior pharmacodynamic effects vs. oral galantamine (16 mg) and donepezil (10 mg), with significant improvements in short-term memory and alertness .
- Nasal Formulation : In elderly males, 33 mg Memogain increased direct word recall by 1.79% (95% CI: 0.07–3.52) vs. placebo, highlighting its dose-responsive efficacy .
Biological Activity
Memogain, a pro-drug of galantamine, is designed to enhance the treatment of Alzheimer's disease (AD) by improving the delivery and efficacy of galantamine while minimizing side effects. This article explores the biological activity of Memogain, focusing on its pharmacodynamics, pharmacokinetics, and clinical findings related to its use in treating cognitive impairments associated with dementia.
Overview of Memogain
Memogain (Gln-1062) is an inactive pro-drug that is converted into galantamine through enzymatic cleavage by carboxyesterases in the brain. Galantamine is an established acetylcholinesterase inhibitor that has been shown to provide symptomatic relief in AD patients but is limited by gastrointestinal side effects when administered orally. Memogain's intranasal delivery method aims to enhance central nervous system (CNS) penetration and reduce peripheral side effects, allowing for higher effective dosing .
Pharmacokinetics and Bioavailability
Research indicates that Memogain exhibits significantly enhanced bioavailability compared to oral galantamine. Key findings include:
- Bioavailability : Memogain achieves over 70% bioavailability after intranasal administration, with a brain-to-blood concentration ratio exceeding 10 .
- CNS Penetration : It has been reported that Memogain has more than 15-fold higher bioavailability in the brain than the same doses of galantamine, attributed to its increased hydrophobicity .
- Pharmacokinetic Profile : A population pharmacokinetic model is being developed to describe the plasma concentrations of Memogain and galantamine, assessing parameters such as clearance (CL/F), volume of distribution (V/F), and terminal half-life .
Efficacy in Animal Models
A pivotal study using the 5X Familial Alzheimer's Disease (5XFAD) mouse model demonstrated that chronic treatment with Memogain significantly improved behavioral outcomes and reduced amyloid-β (Aβ) plaque deposition:
- Dosage : Mice received chronic intranasal doses of 6 mg/kg body weight twice daily.
- Behavioral Improvements : Enhanced performance was observed in tests such as open field exploration, light-dark avoidance, and fear conditioning after eight weeks of treatment.
- Plaque Reduction : Post-treatment analysis revealed a significant reduction in plaque density:
Human Clinical Trials
A randomized, double-blind, placebo-controlled study assessed the safety and tolerability of multiple ascending doses of Memogain in healthy elderly subjects:
- Study Design : Participants received ascending doses (5.5 mg to 44 mg) over a period of seven days.
- Safety Profile : Memogain was well tolerated; mild to moderate treatment-emergent adverse events (TEAEs) were reported but were self-limiting. Notably, nausea occurred in 50% of subjects receiving the highest doses .
- Pharmacodynamic Assessments : NeuroCart tests were utilized to evaluate cognitive function alongside pharmacokinetic measurements .
Comparative Analysis with Galantamine
The following table summarizes key differences between Memogain and traditional galantamine treatment:
| Feature | Memogain | Galantamine |
|---|---|---|
| Formulation | Pro-drug | Active drug |
| Administration | Intranasal | Oral |
| Bioavailability | >70% | Variable |
| CNS Penetration | >15-fold higher | Standard |
| Side Effects | Reduced gastrointestinal effects | Common GI side effects |
Q & A
Q. What experimental models are most appropriate for evaluating Memogain’s efficacy in Alzheimer’s disease (AD) research?
- Methodological Answer : Use transgenic mouse models (e.g., APP/PS1) to study amyloid-β plaque reduction, as demonstrated in preclinical studies where Memogain (6 mg/kg) significantly lowered plaque density in hippocampal and entorhinal cortex regions . Include age-matched controls and standardized behavioral assays (e.g., Morris water maze) to assess cognitive improvement.
Q. How should dosage concentrations of Memogain be determined in preclinical studies?
- Methodological Answer : Conduct dose-response studies using incremental doses (e.g., 2–10 mg/kg) to identify the minimum effective dose (MED) and toxic thresholds. Pharmacokinetic parameters (e.g., IC50 for acetylcholinesterase inhibition) should be calculated using enzyme activity assays, as outlined in pharmacological protocols .
Q. What biomarkers are critical for assessing Memogain’s mechanism of action in vivo?
- Methodological Answer : Prioritize amyloid-β42/40 ratio, tau hyperphosphorylation (p-tau), and acetylcholinesterase activity in cerebrospinal fluid (CSF). Longitudinal studies should correlate biomarker levels with behavioral outcomes, ensuring statistical power through repeated-measures ANOVA .
Q. How can researchers control for gender-specific responses to Memogain in experimental designs?
- Methodological Answer : Stratify subject groups by gender and use block randomization. For example, Memogain reduced plaque density by 45% in female mice vs. 38% in males in a controlled study, necessitating gender-balanced cohorts . Adjust for hormonal variables (e.g., estrogen levels) in female subjects.
Q. What statistical methods are recommended for analyzing Memogain’s cognitive improvement data?
- Methodological Answer : Apply mixed-effects models to account for individual variability in longitudinal datasets. Use post hoc tests (e.g., Tukey’s HSD) for pairwise comparisons. Report effect sizes (Cohen’s d) to contextualize clinical relevance .
Advanced Research Questions
Q. How can researchers address contradictory findings regarding Memogain’s gender-specific efficacy in reducing amyloid plaque density?
- Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., age, genetic background). Replicate experiments with larger sample sizes (n ≥ 30 per group) and use Bayesian statistics to quantify uncertainty in gender-related outcomes .
Q. What experimental strategies mitigate the risk of off-target effects in Memogain’s acetylcholinesterase inhibition?
- Methodological Answer : Employ selectivity assays (e.g., butyrylcholinesterase inhibition screening) and molecular docking simulations to predict binding affinity. Cross-validate findings with mass spectrometry to confirm target engagement .
Q. How should longitudinal studies be designed to evaluate Memogain’s long-term neuroprotective effects?
- Methodological Answer : Use multi-arm cohort designs with staggered treatment initiation. Include interim analyses at 6-month intervals to monitor safety and efficacy. Apply survival analysis (Kaplan-Meier curves) to model disease progression delays .
Q. What methodologies optimize the integration of Memogain with monoclonal antibody therapies (e.g., aducanumab) in combinatorial AD trials?
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for Memogain?
- Methodological Answer : Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for blood-brain barrier permeability and metabolic clearance. Use microdialysis in animal models to measure real-time drug concentrations in brain tissue .
Data Contradiction Analysis Framework
Key Experimental Design Checklist
Sample Size : Power analysis (α = 0.05, β = 0.2) to determine minimum n.
Controls : Age-matched, vehicle-treated, and disease-model controls.
Blinding : Double-blind randomization for treatment allocation.
Endpoint Metrics : Predefined primary (e.g., plaque density) and secondary (e.g., cognitive scores) outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
